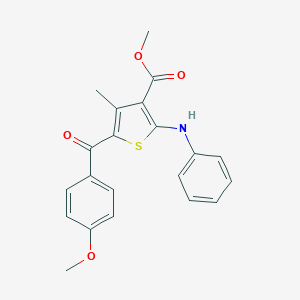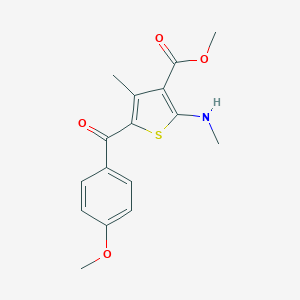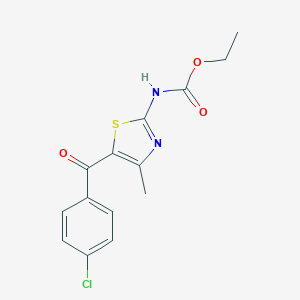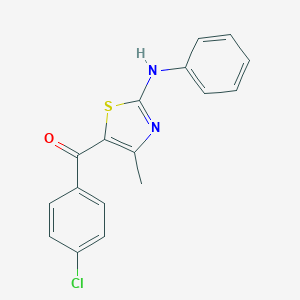![molecular formula C27H27N3O3 B281992 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, also known as MPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, and has been shown to exhibit promising properties as an anticancer agent. In
作用机制
The mechanism of action of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid in inducing apoptosis in cancer cells involves the activation of the mitochondrial pathway. 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid induces the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3, leading to apoptosis. 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid also inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a key component of this pathway.
Biochemical and Physiological Effects:
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. However, studies have also demonstrated that 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid can induce oxidative stress and DNA damage in normal cells, highlighting the need for further investigation into its potential side effects.
实验室实验的优点和局限性
One advantage of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid as an anticancer agent is its ability to induce apoptosis in cancer cells through multiple pathways, potentially making it effective against a wide range of cancer types. However, its low solubility in water can make it difficult to administer in vivo, and further research is needed to optimize its formulation for clinical use.
未来方向
Future research on 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid could focus on optimizing its formulation for clinical use, investigating its potential side effects and toxicity, and exploring its efficacy in combination with other anticancer agents. Additionally, further studies could investigate the potential of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid as a therapeutic agent for other diseases beyond cancer, such as inflammatory bowel disease or neurodegenerative disorders.
合成方法
The synthesis of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid involves several steps, starting with the reaction of 3-methylbenzylamine with 4-chloro-3-nitrobenzoic acid to form 4-(3-methylphenyl)-3-nitrobenzoic acid. This intermediate is then reduced to 4-(3-methylphenyl)-3-aminobenzoic acid, which is subsequently reacted with 4-(4-chloroanilino)-4-oxobut-2-enoic acid to yield 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid. The overall yield of this synthesis method is approximately 20%.
科学研究应用
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid has been shown to exhibit promising anticancer properties, particularly in the treatment of colon cancer. Studies have demonstrated that 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid induces apoptosis (programmed cell death) in colon cancer cells by activating the mitochondrial pathway. Additionally, 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid has been shown to inhibit the growth and proliferation of cancer cells by blocking the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.
属性
分子式 |
C27H27N3O3 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
(E)-4-[4-[4-(3-methylphenyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C27H27N3O3/c1-20-6-5-9-24(18-20)30-16-14-29(15-17-30)23-12-10-22(11-13-23)28-26(31)19-25(27(32)33)21-7-3-2-4-8-21/h2-13,18-19H,14-17H2,1H3,(H,28,31)(H,32,33)/b25-19+ |
InChI 键 |
USASQUGPKVWPIK-NCELDCMTSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C(\C4=CC=CC=C4)/C(=O)O |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=C(C4=CC=CC=C4)C(=O)O |
规范 SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=C(C4=CC=CC=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)
![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)


![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)



methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)
![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)

